
N''-tert-Butyl-N,N,N',N'-tetrapropan-2-ylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine: is a chemical compound characterized by its unique structure, which includes a tert-butyl group and multiple propan-2-yl groups attached to a guanidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine typically involves the reaction of tert-butylamine with a suitable guanidine precursor under controlled conditions. The reaction is often catalyzed by a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反応の分析
Types of Reactions: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the propan-2-yl groups is replaced by another nucleophile, such as a halide or an alkoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced guanidine compounds.
科学的研究の応用
Chemistry: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications. Its unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents targeting various diseases.
Medicine: The compound’s potential as a therapeutic agent is being explored in the treatment of conditions such as cancer and neurodegenerative diseases. Its ability to modulate enzyme activity and cellular pathways is of particular interest in drug development.
Industry: In industrial applications, N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is used as a catalyst in polymerization reactions. Its stability and reactivity make it suitable for producing high-performance polymers with specific properties.
作用機序
The mechanism of action of N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and modulating the associated biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
N-tert-Butyl-N,N-dimethylformamidine: A compound with a similar tert-butyl group but different substituents on the guanidine core.
N-tert-Butyl-alpha-phenylnitrone: Another compound with a tert-butyl group, used as a spin trap in radical chemistry.
Uniqueness: N’‘-tert-Butyl-N,N,N’,N’-tetrapropan-2-ylguanidine is unique due to its multiple propan-2-yl groups, which confer distinct chemical and physical properties. This structural feature allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
81236-10-4 |
|---|---|
分子式 |
C17H37N3 |
分子量 |
283.5 g/mol |
IUPAC名 |
2-tert-butyl-1,1,3,3-tetra(propan-2-yl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-12(2)19(13(3)4)16(18-17(9,10)11)20(14(5)6)15(7)8/h12-15H,1-11H3 |
InChIキー |
KKGBNESHCVKVFZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=NC(C)(C)C)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


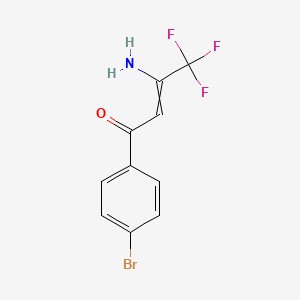
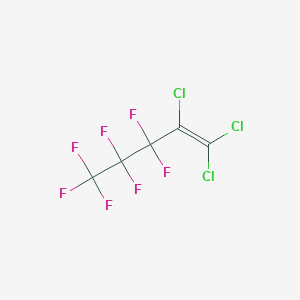
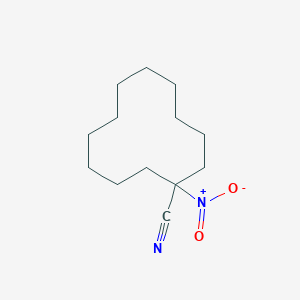
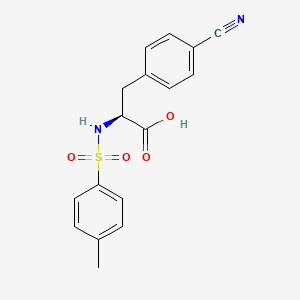
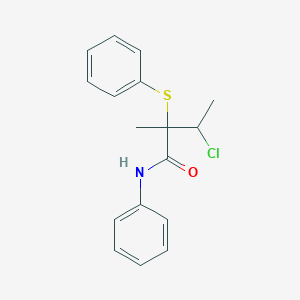
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)
![1,3,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424933.png)
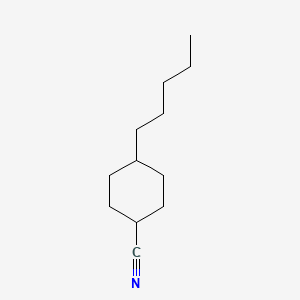
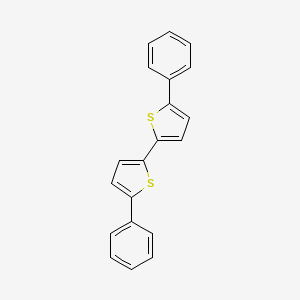
![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
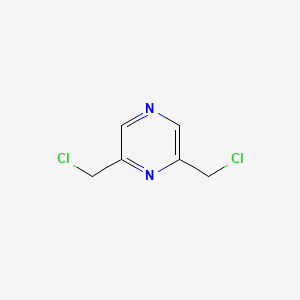
![4,4'-Dibutyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14424961.png)
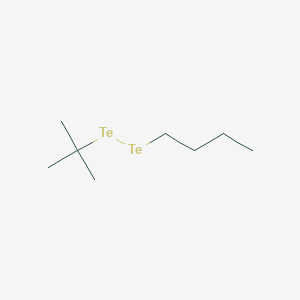
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
